molecular formula C9H7ClO B3014313 1-Chloro-4-ethynyl-2-methoxybenzene CAS No. 142475-68-1

1-Chloro-4-ethynyl-2-methoxybenzene

Cat. No.: B3014313
CAS No.: 142475-68-1
M. Wt: 166.6
InChI Key: GEHCRAOKMUUIPE-UHFFFAOYSA-N
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Description

1-Chloro-4-ethynyl-2-methoxybenzene is an organic compound with the molecular formula C9H7ClO It is a derivative of benzene, featuring a chlorine atom, an ethynyl group, and a methoxy group attached to the benzene ring

Scientific Research Applications

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-ethynyl-2-methoxybenzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 1-chloro-4-iodo-2-methoxybenzene reacts with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs in a solvent such as tetrahydrofuran or dimethylformamide under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include using continuous flow reactors and advanced purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-ethynyl-2-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium amide or thiolates in polar solvents.

    Addition: Hydrogen gas with a palladium catalyst for hydrogenation; halogens like bromine for halogenation.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products:

Comparison with Similar Compounds

  • 1-Chloro-2-ethynyl-4-methoxybenzene
  • 1-Chloro-4-ethynylbenzene
  • 4-Ethynylanisole
  • 1-Chloro-2-ethynylbenzene

Comparison: 1-Chloro-4-ethynyl-2-methoxybenzene is unique due to the specific positioning of its functional groups. The presence of both an ethynyl and a methoxy group on the benzene ring provides distinct reactivity compared to similar compounds. For instance, 1-chloro-2-ethynyl-4-methoxybenzene has the same functional groups but in different positions, leading to different chemical behavior and applications .

Properties

IUPAC Name

1-chloro-4-ethynyl-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c1-3-7-4-5-8(10)9(6-7)11-2/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHCRAOKMUUIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
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reactant
Reaction Step One
Name
COc1cc(C#C[Si](C)(C)C)ccc1Cl
Quantity
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reactant
Reaction Step One
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Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Using the procedure of Step C of Preparation 14, 8 g of the product of Step A and 0.46 g of potassium carbonate were reacted to obtain 5.2 g of the expected product.
Name
product
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One

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